4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Catalog No.
S15719522
CAS No.
M.F
C7H9IN2O
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Product Name

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

4-iodo-2-propan-2-ylpyrazole-3-carbaldehyde

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C7H9IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3

InChI Key

QISQWZPBWPKKHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)I)C=O

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde is an organic compound characterized by the molecular formula C7H9IN2OC_7H_9IN_2O. It belongs to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms. The compound features an iodine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring, along with an aldehyde functional group at the 5-position. This unique structural arrangement imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The aldehyde group can be oxidized to form a carboxylic acid or reduced to yield an alcohol.

Common Reagents and Conditions

  • Substitution: Sodium iodide or potassium iodide in suitable solvents.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Research indicates that pyrazole derivatives, including 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde, exhibit diverse biological activities. These may include:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Antiviral Activity: Investigated for its ability to inhibit viral replication.
  • Anti-inflammatory Effects: Possible modulation of inflammatory pathways .

The iodine atom in this compound may enhance its biological efficacy, potentially leading to applications in drug development.

Several synthetic routes have been developed for the preparation of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde:

  • Catalytic Oxidation: Involves oxidation of pyrazole followed by para-iodination and reaction with formaldehyde.
  • Reaction with Iodobenzene: Involves the reaction of 4-amino-1-methylpyrazole with iodobenzene, followed by treatment with formaldehyde.

Industrial production typically employs optimized conditions to ensure high yield and purity, often utilizing catalysts and controlled environments.

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde has a variety of applications across different fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Explored for potential drug development due to its biological activities.
  • Agrochemicals: Utilized in the formulation of agricultural products .

Interaction studies are crucial for understanding the mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde. Preliminary research suggests that it may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and microbial resistance. Further investigations are necessary to elucidate these interactions and their therapeutic implications .

When compared to other pyrazole derivatives, 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde stands out due to its unique combination of functional groups. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
3-Iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehydeC7H9IN2OSimilar structure but differs in position of iodine
4-Iodo-1-methyl-1H-pyrazole-5-carbaldehydeC7H8IN2OMethyl group instead of isopropyl
Methyl 4-Iodo-1-methyl-1H-pyrazole-5-carboxylateC6H7IN2O2Contains a carboxylate instead of aldehyde
Ethyl 4-Iodo-1H-pyrazole-5-carboxylateC7H8IN2O2Ethyl group; different functional group

Uniqueness

The presence of both an isopropyl group and an aldehyde functional group distinguishes 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde from these similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities, providing opportunities for selective reactions not found in other halogenated pyrazoles .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

263.97596 g/mol

Monoisotopic Mass

263.97596 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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